6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C9H10N2OS |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
6-methyl-2-methylsulfanyl-3-prop-2-ynylpyrimidin-4-one |
InChI |
InChI=1S/C9H10N2OS/c1-4-5-11-8(12)6-7(2)10-9(11)13-3/h1,6H,5H2,2-3H3 |
InChI-Schlüssel |
AIWZGYZHONUKKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=N1)SC)CC#C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one generally involves multi-step reactions starting from readily available precursors such as ethyl acetoacetate and thiourea derivatives. The key steps include:
- Formation of the dihydropyrimidinone core by condensation reactions.
- Introduction of the methylsulfanyl group via alkylation or substitution reactions.
- Installation of the propargyl (prop-2-yn-1-yl) substituent through nucleophilic substitution or alkylation at the 3-position of the dihydropyrimidinone ring.
These reactions require careful control of reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity.
Specific Synthetic Route from Literature
A representative procedure adapted from recent studies involves:
Step 1: Condensation of ethyl acetoacetate with thiourea in the presence of sodium methylate in refluxing absolute methanol to yield 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one intermediate.
Step 2: Alkylation of the thiol group (at position 2) with methyl iodide or methyl sulfate to introduce the methylsulfanyl substituent, producing 6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one.
Step 3: Propargylation at position 3 by reaction with propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) to afford the target compound this compound.
This sequence is supported by spectral characterization such as ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity of the compound.
Analytical Data and Research Outcomes
Spectroscopic Characterization
Yield and Purity
Typical yields reported for similar dihydropyrimidinone derivatives range from 59% to 75% depending on reaction conditions and purification methods such as recrystallization from ethanol. Purity is confirmed by melting point determination and chromatographic techniques.
Biological Activity Context
While this article focuses on preparation, related derivatives have been studied for biological activities including anticonvulsant, antiepileptic, and P-glycoprotein modulation effects, underscoring the importance of efficient synthetic routes for medicinal chemistry applications.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes nucleophilic substitution reactions, enabling functional group interconversion. For example:
-
Thiol displacement : The SMe group can be replaced by thiols or amines under basic conditions, forming thioether or amine derivatives.
-
Oxidative desulfurization : Controlled oxidation may convert the SMe group to sulfoxide or sulfone derivatives, though specific conditions for this compound require further validation.
Key factors influencing reactivity :
| Parameter | Influence on Reaction |
|---|---|
| Solvent polarity | Higher polarity (e.g., DMSO) enhances nucleophilicity. |
| Base strength | Strong bases (e.g., Cs₂CO₃) accelerate substitution . |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl (-C≡CH) group participates in click chemistry with azides to form 1,2,3-triazole derivatives. This reaction is critical for generating bioactive conjugates :
-
React 6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one with substituted phenyl azides (1.2 equiv).
-
Use CuSO₄ (5 mol%) and sodium ascorbate in t-butanol:DMF:H₂O (2:1:2) at RT for 20–24 h.
Representative products and yields :
| Product | Azide Component | Yield (%) | IC₅₀ (μM) |
|---|---|---|---|
| 6aa′ | Phenylazide | 75 | 0.6–3.7 |
| 6ac′ | 4-Nitrophenylazide | 70 | 0.6–3.7 |
| 6af′ | 2,4,6-Trichlorophenylazide | 76 | 0.6–3.7 |
-
¹H NMR (DMSO-d₆) : δ 9.18 (s, NH), 7.92 (d, J = 7.8 Hz, ArH), 5.66 (s, CH).
-
¹³C NMR : δ 194.5 (C=O), 152.1 (triazole-C), 61.6 (CH₂).
Functionalization via Propargyl Group Reactivity
The propargyl group enables additional transformations:
-
Hydroalkoxylation : Reaction with alcohols under Pd catalysis to form ethers.
-
Hydroamination : Coupling with amines to generate allylamine derivatives (requires validation for this substrate).
Solubility considerations :
-
The compound is soluble in DMSO, facilitating reactions in polar aprotic solvents.
Oxidation and Stability Profile
Though not explicitly documented for this compound, analogous dihydropyrimidinones show:
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Dihydropyrimidinone Family
Several structurally related compounds are documented in the evidence, enabling a comparative analysis:
Key Observations :
- Position 2 Modifications: Replacing methylsulfanyl with piperazinyl or methylaminomethyl alters polarity and hydrogen-bonding capacity. Piperazinyl derivatives (e.g., ) may enhance solubility, while methylaminomethyl groups (e.g., ) introduce basicity.
- In contrast, allylsulfanyl in D1 () confers thioether reactivity and antimicrobial properties.
Physicochemical Properties
However, molecular weights and functional groups suggest trends:
- Hydrogen Bonding: Compounds with hydroxyl (D1, ) or amine groups () likely exhibit stronger intermolecular interactions than the target compound, which lacks hydrogen-bond donors.
- Reactivity : The propargyl group in the target compound may undergo alkyne-specific reactions (e.g., cycloadditions), unlike the allylsulfanyl group in D1, which participates in sulfur-based redox chemistry.
Methodological Considerations for Comparative Studies
The evidence highlights tools and frameworks relevant to analyzing such compounds:
Biologische Aktivität
6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 2624141-15-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| CAS Number | 2624141-15-5 |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
The compound's structure consists of a dihydropyrimidinone core with methylsulfanyl and prop-2-ynyl substituents, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrimidines can effectively inhibit the growth of various bacteria and fungi. The synthesis of new derivatives based on the pyrimidine structure has shown promise in enhancing antimicrobial activity, particularly against resistant strains of bacteria .
Anticancer Potential
Recent investigations into the anticancer potential of pyrimidine derivatives have highlighted their ability to induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving the modulation of cell cycle regulators and induction of oxidative stress .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. Studies utilizing molecular docking simulations could provide insights into these interactions and help identify potential therapeutic targets .
Study on Antimicrobial Efficacy
In a recent study published in Nature Scientific Reports, researchers synthesized a series of pyrimidine derivatives and evaluated their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Evaluation of Cytotoxicity
A separate investigation focused on the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds similar to this compound showed significant cytotoxicity at low micromolar concentrations, with IC50 values indicating effective inhibition of cell viability .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one?
Answer:
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:
- Step 1: Start with a dihydropyrimidinone core. Introduce the methylsulfanyl group via a thiolation reaction using methyl disulfide or a thiomethylating agent under basic conditions (e.g., NaOH/DMSO) .
- Step 2: Install the propargyl group (prop-2-yn-1-yl) via alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF. Monitor regioselectivity using TLC or HPLC .
Key Considerations: - Optimize reaction temperature (40–60°C) to avoid side reactions like alkyne polymerization.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Identify characteristic peaks:
- IR: Confirm C≡C stretch (~2100 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methylsulfanyl group) .
Advanced: What crystallographic challenges arise during structural refinement of this compound, and how can SHELXL address them?
Answer:
Challenges:
- Disorder in the propargyl group due to rotational flexibility.
- Anisotropic thermal motion in the methylsulfanyl moiety.
Solutions with SHELXL: - Use PART and EADP commands to model disorder.
- Apply restraints (e.g., DFIX, SIMU) for bond lengths and thermal parameters .
- Validate with PLATON or CIF-check to ensure compliance with IUCr standards .
Advanced: How can discrepancies between computational (DFT) and experimental (X-ray) bond lengths be resolved?
Answer:
Discrepancies often arise from:
- Solvent effects (DFT simulations in vacuum vs. crystal packing).
- Thermal motion in X-ray data inflating bond-length uncertainties.
Methodology: - Perform DFT optimizations with implicit solvent models (e.g., SMD) and compare with experimental values.
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing bond distortions .
Advanced: What hydrogen-bonding patterns are critical for stabilizing the crystal lattice, and how are they analyzed?
Answer:
Key Patterns:
- N–H···O=C interactions between dihydropyrimidinone cores.
- C–H···π interactions involving the propargyl group.
Analysis Tools: - Graph Set Analysis : Classify motifs (e.g., for dimeric N–H···O bonds) .
- Mercury CSD : Visualize packing diagrams and quantify interaction energies .
Advanced: What strategies improve regioselectivity in modifying the dihydropyrimidinone scaffold?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., C2 methylsulfanyl) during propargyl introduction .
- Catalytic Control : Use Pd-mediated cross-coupling for precise alkyne attachment .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific positions .
Advanced: How is the compound’s bioactivity evaluated against bacterial strains, and what contradictions exist in reported data?
Answer:
Protocol:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Contradictions :
- Discrepancies in activity may arise from strain-specific efflux pumps or membrane permeability.
- Resolve via metabolomics (e.g., LC-MS) to identify degradation products in bacterial media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
